molecular formula C6H10O B1203930 Cyclohexene oxide CAS No. 286-20-4

Cyclohexene oxide

Cat. No. B1203930
CAS RN: 286-20-4
M. Wt: 98.14 g/mol
InChI Key: ZWAJLVLEBYIOTI-UHFFFAOYSA-N
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Description

Cyclohexene oxide is a cycloaliphatic epoxide . It can react in cationic polymerization to poly(cyclohexene oxide). As cyclohexene is monovalent, poly(cyclohexene oxide) is a thermoplastic .


Synthesis Analysis

Cyclohexene oxide is produced in an epoxidation reaction from cyclohexene . The epoxidation can take place either in a homogeneous reaction by peracids or heterogeneous catalysis (e.g., silver and molecular oxygen) . In the laboratory, cyclohexene oxide can also be prepared by reacting cyclohexene with magnesium monoperoxyphthalate (MMPP) in a mixture of isopropanol and water as solvent at room temperature .


Molecular Structure Analysis

The molecular formula of Cyclohexene oxide is C6H10O . For more detailed structural information, you may refer to resources like the NIST Chemistry WebBook .


Chemical Reactions Analysis

Cyclohexene oxide can react in cationic polymerization to poly(cyclohexene oxide) . It has been found that the catalytic oxidation of cyclohexene by (immobilized) metalloporphyrin complexes is an efficient way . A detailed kinetic model of cyclohexene oxidation has been proposed based on the low-temperature mechanism of 1,3-cyclohexadiene and the existing high-temperature mechanism of cyclohexene .


Physical And Chemical Properties Analysis

Cyclohexene oxide is a colorless liquid . It has a density of 0.97 g/cm³ , a melting point of approximately -40 °C , and a boiling point of approximately 130 °C . It is practically insoluble in water .

Scientific Research Applications

  • Adipic Acid Production : Cyclohexene can be directly oxidized to adipic acid using 30% hydrogen peroxide, providing a more environmentally friendly alternative to traditional nitric acid oxidation methods. This process is significant due to the role of adipic acid in reducing global warming and ozone depletion emissions (Sato, Aoki, & Noyori, 1998).

  • Ozonolysis Studies : Cyclohexene is used as a proxy for biogenic monoterpenes in studies of oxidation mechanisms and secondary organic aerosol (SOA) formation. Its ozonolysis produces highly oxygenated organic molecules (HOMs), which play a crucial role in SOA formation (Räty et al., 2021).

  • Uncatalysed Oxidation : The uncatalysed oxidation of cyclohexene with molecular oxygen leads to products like cyclohexenol and cyclohexenone, which are intermediates for manufacturing various chemicals (Mahajani, Sharma, & Sridhar, 1999).

  • Copolymerization with Carbon Dioxide : Cyclohexene oxide can be copolymerized with carbon dioxide using chromium complexes, resulting in copolymers with almost perfectly alternating structures. This process is notable for its high catalytic activity under atmospheric pressure of CO2 (Nakano, Nakamura, & Nozaki, 2009).

  • Catalysis Research : Cyclohexene oxidation is used as a test for the acid-base properties of metal oxide catalysts. The products formed, like cyclohexene, reflect the existence of Broensted acid sites (Bezouhanova & Al-Zihari, 1991).

  • Environmental and Health Impact Studies : Research on the absorption, disposition kinetics, and metabolic pathways of cyclohexene oxide in animals is crucial for understanding its potential impact on human health due to its use in industrial applications (Sauer et al., 1997).

Safety And Hazards

Cyclohexene oxide is considered hazardous. It is flammable and toxic in contact with skin or if inhaled . It causes severe skin burns and eye damage . It is advised to use it only outdoors or in a well-ventilated area and to avoid breathing its dust, fume, gas, mist, or vapors .

Future Directions

In recent times, the catalytic oxidation of cyclohexene by (immobilized) metalloporphyrin complexes has been found to be an efficient way . The continuous-flow process demonstrates a significant improvement in reaction time for highly selective epoxide production over the batch process due to the efficient mass transfer between the liquid phase and air . This could be a promising direction for future research and industrial applications.

properties

IUPAC Name

7-oxabicyclo[4.1.0]heptane
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InChI

InChI=1S/C6H10O/c1-2-4-6-5(3-1)7-6/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZWAJLVLEBYIOTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)O2
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

25702-20-9
Record name 7-Oxabicyclo[4.1.0]heptane, homopolymer
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DSSTOX Substance ID

DTXSID6024880
Record name Cyclohexene oxide
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Molecular Weight

98.14 g/mol
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Physical Description

Colorless liquid; [HSDB]
Record name 1,2-Epoxycyclohexane
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Boiling Point

129-130 °C
Record name 1,2-EPOXYCYCLOHEXANE
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Flash Point

81 °C CC
Record name 1,2-EPOXYCYCLOHEXANE
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Solubility

SOL IN ALC, ETHER, ACETONE; INSOL IN WATER, VERY SOL IN BENZENE; SOL IN CHLOROFORM
Record name 1,2-EPOXYCYCLOHEXANE
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Density

0.967 @ 25 °C/4 °C
Record name 1,2-EPOXYCYCLOHEXANE
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Product Name

Cyclohexene oxide

Color/Form

COLORLESS LIQUID

CAS RN

286-20-4
Record name Cyclohexene oxide
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Record name Cyclohexene oxide
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Record name 7-Oxabicyclo[4.1.0]heptane
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Record name 1,2-epoxycyclohexane
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Melting Point

GREATER THAN -10 °C
Record name 1,2-EPOXYCYCLOHEXANE
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Synthesis routes and methods I

Procedure details

The reaction and aftertreatment were conducted in the same manner as in Example 155b by using the 1-[(2-methoxyethoxy)methyl]-1H-pyrazole (2.00 g, 12.8 mmol) prepared in Example 155a, butyl lithium (2.69 M solution in hexane; 4.76 mL, 12.8 mmol), a boron trifluoride-diethyl ether complex (2.68 mL, 21.3 mmol), cyclohexene oxide (1.05 g, 10.7 mmol) and THF (100 mL), to yield the title compound (1.64 g, 60%) as a colorless oil.
Name
Quantity
100 mL
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reactant
Reaction Step One
Quantity
2 g
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reactant
Reaction Step Two
Quantity
4.76 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

The reaction and aftertreatment were conducted in the same manner as in Example 155b by using 4-iodo-1H-pyrazole (5.82 g, 30.0 mmol), butyl lithium (2.69 M solution in hexane; 22.3 mL, 60.0 mmol), a boron trifluoride-diethyl ether complex (7.54 mL, 60.0 mmol), cyclohexene oxide (3.24 g, 33.0 mmol) and THF (120 mL), to yield the title compound (0.48 g, 10%) as a colorless solid.
Name
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
5.82 g
Type
reactant
Reaction Step Two
Quantity
22.3 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Cyclohexene oxidation was carried out in aqueous solvent media. A stirred suspension of 10 ml water, 100 mg of TiO2 semiconductor powder, and 0.2 ml cyclohexene was illuminated with a 500 watt mercury lamp for about 3 hours. This procedure resulted primarily in the formation of 2-cyclohexene-1-one (28 μmol) with a minor amount of cyclohexene oxide (0.3 μmol).
Quantity
0 (± 1) mol
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reactant
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[Compound]
Name
TiO2
Quantity
100 mg
Type
reactant
Reaction Step Two
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Synthesis routes and methods IV

Procedure details

In step b), the cyclohexyl hydroperoxide-containing mixture from step a) and a cyclohexene oxide-containing epoxidation mixture which is produced in step c) and essentially comprises cyclohexanol, cyclohexanone, cyclohexene oxide, cyclohexene, cyclohexane and catalyst are jointly separated by distillation. The mixtures from step a) and step c) to be distilled are advantageously mixed before introduction into the column. On distillation, the following fractions are separated:
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Synthesis routes and methods V

Procedure details

reaction of the mixture obtained as fraction b4) and containing cyclohexyl hydroperoxide with cyclohexene in a mixture with cyclohexane at elevated temperature in the presence of transition-metal compounds from group 4 to 6 of the periodic table, to give an epoxidation mixture which essentially comprises cyclohexene oxide, cyclohexanol, cyclohexanone, cyclohexene, cyclohexane and catalyst and is separated by distillation in step b) together with the mixture from a).
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0 (± 1) mol
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b4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohexene oxide
Reactant of Route 2
Cyclohexene oxide
Reactant of Route 3
Reactant of Route 3
Cyclohexene oxide
Reactant of Route 4
Cyclohexene oxide
Reactant of Route 5
Cyclohexene oxide
Reactant of Route 6
Cyclohexene oxide

Citations

For This Compound
14,300
Citations
C Koning, J Wildeson, R Parton, B Plum, P Steeman… - Polymer, 2001 - Elsevier
… 2 and cyclohexene oxide. Thermal polymerization of cyclohexene oxide results in undesired ether linkages, whereas a successful copolymerization of cyclohexene oxide with carbon …
Number of citations: 216 www.sciencedirect.com
DJ Darensbourg, RM Mackiewicz - Journal of the American …, 2005 - ACS Publications
The mechanism of the copolymerization of cyclohexene oxide and carbon dioxide to afford … copolymerization of CO 2 and cyclohexene oxide catalyzed by chromium salen derivatives. A …
Number of citations: 320 pubs.acs.org
T Hansen, P Vermeeren, R Yoshisada… - The Journal of …, 2021 - ACS Publications
We have quantum chemically studied the Lewis acid-catalyzed epoxide ring-opening reaction of cyclohexene epoxide by MeZH (Z = O, S, and NH) using relativistic dispersion-…
Number of citations: 30 pubs.acs.org
DJ Darensbourg, JC Yarbrough, C Ortiz… - Journal of the …, 2003 - ACS Publications
… study of the carbon dioxide/(cyclohexene oxide or propylene oxide) coupling process using (salen)… as a function of the nature of the epoxide (propylene oxide and cyclohexene oxide). …
Number of citations: 395 pubs.acs.org
M Super, EJ Beckman - Macromolecular Symposia, 1998 - Wiley Online Library
… We have previously described the phase behavior of the cyclohexene oxide-C02 binary [26]… XCHO = 1) at the vapor pressure of cyclohexene oxide, yet it appears instead to shift instead …
Number of citations: 102 onlinelibrary.wiley.com
A Buchard, F Jutz, MR Kember, AJP White… - …, 2012 - ACS Publications
… which a dizinc catalyst copolymerizes cyclohexene oxide and carbon dioxide is presented. … to the catalyst structure on reaction with cyclohexene oxide and, subsequently, with carbon …
Number of citations: 138 pubs.acs.org
MR Kember, PD Knight, PTR Reung… - Angewandte Chemie …, 2009 - Wiley Online Library
… – 20 The zinc β-diiminate complexes show very high turnover frequencies (TOFs), as well as excellent control for the copolymerization of CO 2 and cyclohexene oxide. Recent …
Number of citations: 354 onlinelibrary.wiley.com
K Nakano, K Nozaki, T Hiyama - Macromolecules, 2001 - ACS Publications
… Alternating copolymerization of cyclohexene oxide and carbon dioxide has received great … in the asymmetric alternating copolymerization of cyclohexene oxide and carbon dioxide. The …
Number of citations: 107 pubs.acs.org
Y Xiao, Z Wang, K Ding - Chemistry–A European Journal, 2005 - Wiley Online Library
… of multidentate semi‐azacrown ether ligands with Et 2 Zn, followed by treatment with an alcohol additive, were found to promote the copolymerization of CO 2 and cyclohexene oxide (…
MW Lehenmeier, C Bruckmeier, S Klaus… - … A European Journal, 2011 - Wiley Online Library
… the most active catalyst for the copolymerisation of cyclohexene oxide and CO 2 at one atmosphere of … In terpolymerisation reactions of CO 2 with different ratios of cyclohexene oxide to …

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